1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide
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Overview
Description
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide is a chemical compound with the molecular formula C11H10BrN2 It is characterized by the presence of a bromophenyl group attached to a pyrazin-1-ium core
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with pyrazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group and pyrazin-1-ium core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide can be compared with similar compounds such as:
1-[(4-Chlorophenyl)methyl]pyrazin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.
1-[(4-Methylphenyl)methyl]pyrazin-1-ium methylate: Contains a methyl group instead of bromine.
1-[(4-Fluorophenyl)methyl]pyrazin-1-ium fluoride: Features a fluorine atom in place of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazin-1-ium core substituted with a 4-bromobenzyl group. The presence of the bromine atom enhances its lipophilicity, potentially affecting its interaction with biological targets.
Structure Overview
Component | Description |
---|---|
Core Structure | Pyrazin-1-ium |
Substituent | 4-Bromobenzyl |
Molecular Formula | C11H10BrN2 |
Molecular Weight | 284.12 g/mol |
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazine have been reported to inhibit the histone acetyltransferase (HAT) activity of p300/CBP, which is crucial for gene regulation in cancer cells. These inhibitors can suppress the proliferation of various cancer cell lines, indicating potential as anticancer agents .
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. Heterocyclic compounds, including those derived from pyrazines, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Research has highlighted anti-inflammatory properties associated with similar pyrazine derivatives. In vitro studies using mouse macrophage cell lines demonstrated that these compounds can inhibit nitric oxide (NO) secretion induced by lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a series of pyrazine derivatives on the proliferation of breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range, attributed to the inhibition of p300/CBP HAT activity .
- Antimicrobial Testing : In a comparative study, various pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
- Inflammation Model : In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in NO levels following LPS stimulation, indicating its potential use in managing inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Histone Acetylation Inhibition : By inhibiting p300/CBP HAT activity, the compound alters gene expression profiles associated with tumor growth and survival.
- Cell Membrane Disruption : Antimicrobial effects are likely due to the disruption of bacterial cell membranes and interference with essential metabolic processes.
- Cytokine Modulation : Anti-inflammatory effects may arise from modulation of cytokine production and signaling pathways involved in inflammation.
Properties
CAS No. |
674368-56-0 |
---|---|
Molecular Formula |
C11H10Br2N2 |
Molecular Weight |
330.02 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazin-1-ium;bromide |
InChI |
InChI=1S/C11H10BrN2.BrH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-8H,9H2;1H/q+1;/p-1 |
InChI Key |
NYVIITAKJGSWNY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=NC=C2)Br.[Br-] |
Origin of Product |
United States |
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